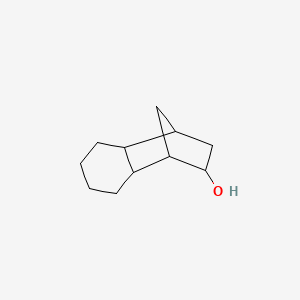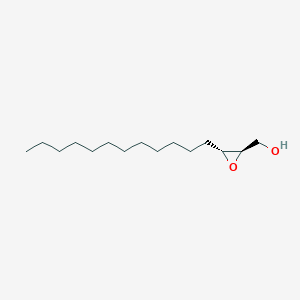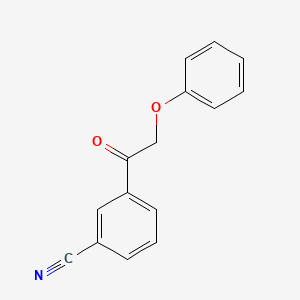
3-(Phenoxyacetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenoxyacetyl)benzonitrile: , also known by its systematic IUPAC name, is an aromatic organic compound represented by the formula C₆H₅(CN). Its abbreviated form is PhCN. This colorless liquid emits a sweet, bitter almond odor. The compound serves as a precursor to the resin benzoguanamine .
Preparation Methods
a. Ammoxidation of Toluene: The primary industrial method for synthesizing 3-(Phenoxyacetyl)benzonitrile involves ammoxidation of toluene. This process occurs through the reaction of toluene with ammonia and oxygen (or air) at elevated temperatures (400–450 °C): [ C₆H₅CH₃ + \frac{3}{2} O₂ + NH₃ → C₆H₅(CN) + 3 H₂O ]
In the laboratory, alternative routes include:
- Dehydration of benzamide or benzaldehyde oxime.
- The Rosenmund–von Braun reaction using cuprous cyanide or NaCN/DMSO and bromobenzene.
Chemical Reactions Analysis
3-(Phenoxyacetyl)benzonitrile undergoes various reactions:
Hydrolysis: Reacts with amines to form N-substituted benzamides.
Methanolysis: Yields diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis.
Coordination Complexes: Forms soluble benzonitrile complexes with transition metals, such as PdCl₂(PhCN)₂. These complexes serve as useful synthetic intermediates.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile precursor for various derivatives.
Biology: In studies involving coordination complexes and ligand exchange reactions.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the production of benzoguanamine resins.
Mechanism of Action
The precise mechanism by which 3-(Phenoxyacetyl)benzonitrile exerts its effects depends on its specific applications. It may interact with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While 3-(Phenoxyacetyl)benzonitrile is unique in its structure, it shares similarities with other nitriles. further exploration is needed to identify specific analogues.
Properties
CAS No. |
166190-02-9 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2-phenoxyacetyl)benzonitrile |
InChI |
InChI=1S/C15H11NO2/c16-10-12-5-4-6-13(9-12)15(17)11-18-14-7-2-1-3-8-14/h1-9H,11H2 |
InChI Key |
RDYVYYWWEJFVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


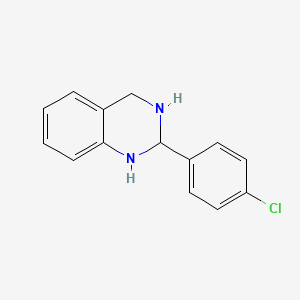
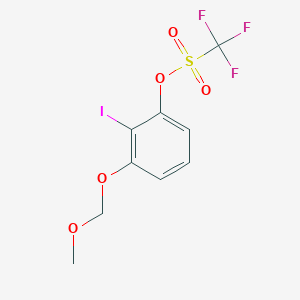
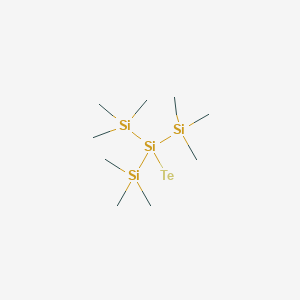
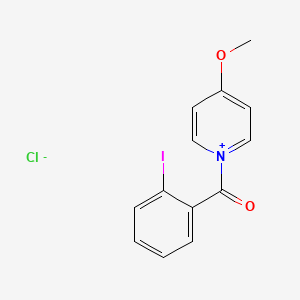


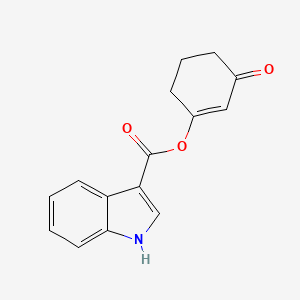


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
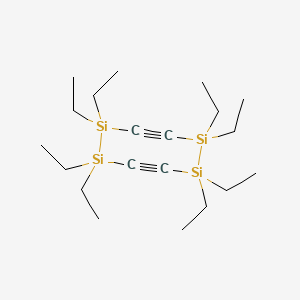
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
